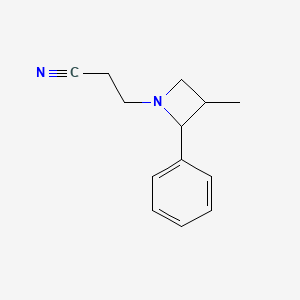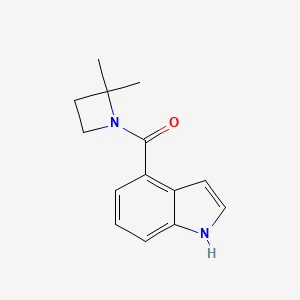
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a versatile compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been studied extensively. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of different enzymes, including proteases and kinases. Moreover, it has also been found to inhibit the production of reactive oxygen species, which are involved in various pathological conditions. In addition, it has been found to exhibit significant effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Moreover, it exhibits significant activity against different cancer cell lines, bacteria, and fungi, making it a potential candidate for the development of new drugs. However, there are also some limitations associated with its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Moreover, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile. One of the most important directions is the elucidation of its mechanism of action. Further studies are needed to understand how the compound inhibits the growth of cancer cells and bacteria. Moreover, its potential use as an anti-inflammatory agent needs to be explored further. In addition, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the evaluation of its toxicity and safety profile needs to be carried out before it can be used in clinical trials.
Métodos De Síntesis
The synthesis of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been achieved using different methods. One of the most common methods is the reaction of 3-methyl-2-phenylazetidine with acrylonitrile in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product. Other methods include the reaction of 3-methyl-2-phenylazetidine with different nitriles or the reaction of 3-phenylpropionitrile with 3-methyl-2-azetidinone.
Aplicaciones Científicas De Investigación
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against different cancer cell lines. Moreover, it has also been studied for its potential use as an anti-inflammatory agent. In addition, it has been found to exhibit significant activity against bacteria and fungi, and it has been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
3-(3-methyl-2-phenylazetidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-10-15(9-5-8-14)13(11)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGPAIJCXSXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)


![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)


![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)